![molecular formula C10H8N2O B057264 5-Ethenyl-3-phenyl-1,2,4-oxadiazole CAS No. 28917-17-1](/img/structure/B57264.png)
5-Ethenyl-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain an oxygen atom and two nitrogen atoms . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives .
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, including 5-Ethenyl-3-phenyl-1,2,4-oxadiazole, have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Certain compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Potential Alternative Templates for Antibacterial Agents
Compounds of 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .
Anticancer Applications
Oxadiazoles have been used in medicinal applications as an anticancer agent . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.
Vasodilator Applications
Oxadiazoles have also been used as vasodilators . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.
Anticonvulsant Applications
Oxadiazoles have been used as anticonvulsants . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.
Antidiabetic Applications
Oxadiazoles have been used as antidiabetic agents . The specific role of 5-Ethenyl-3-phenyl-1,2,4-oxadiazole in this context would need further research.
Energetic Behavior
Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations, indicating their potential as high-energy molecules .
Future Directions
properties
IUPAC Name |
5-ethenyl-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTDQQDNFXEASU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-3-phenyl-1,2,4-oxadiazole | |
CAS RN |
28917-17-1 |
Source
|
Record name | 5-ethenyl-3-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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